15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane
Description
Properties
CAS No. |
53627-29-5 |
|---|---|
Molecular Formula |
C13H28O5 |
Molecular Weight |
264.36 g/mol |
IUPAC Name |
2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-2-methylpropane |
InChI |
InChI=1S/C13H28O5/c1-13(2,3)18-12-11-17-10-9-16-8-7-15-6-5-14-4/h5-12H2,1-4H3 |
InChI Key |
JUVLNFFZRNEVSY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OCCOCCOCCOCCOC |
Origin of Product |
United States |
Preparation Methods
Etherification via Alkyl Halide and Polyether Precursors
- A common approach involves the reaction of polyether diols or triols with alkyl halides under basic conditions to form the pentaoxahexadecane structure.
- Sodium hydride (NaH) is typically used as a strong base to deprotonate hydroxyl groups, facilitating nucleophilic substitution with alkyl halides such as bromoethyl ethers.
- Tetrahydrofuran (THF) is a preferred solvent due to its ability to dissolve both organic and inorganic reagents and its stability under strong base conditions.
- Reaction temperatures range from 0 °C to 80 °C, often with gradual warming to optimize reaction rates and yields.
- The reaction mixture is usually stirred for several hours (3-24 hours) to ensure complete conversion.
For example, a synthesis protocol includes:
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | Sodium hydride (60% dispersion in mineral oil), THF, 0 °C | Deprotonation of hydroxyl groups on polyether precursor |
| 2 | Addition of alkyl halide (e.g., benzyl 2-bromoethyl ether) | Nucleophilic substitution to form ether linkage |
| 3 | Heating at 80 °C for 3-5 hours | Completion of etherification |
| 4 | Work-up: extraction with dichloromethane, washing with acid/base solutions, drying | Purification of crude product |
| 5 | Preparative High Performance Liquid Chromatography (HPLC) or silica gel chromatography | Isolation of pure compound |
This method yields the desired compound in moderate to good yields (40-65%) depending on the exact substrates and reaction conditions.
Use of Tetra-(n-butyl)ammonium Iodide as Phase Transfer Catalyst
- Tetra-(n-butyl)ammonium iodide can be employed to enhance the nucleophilicity of the alkoxide intermediates, improving reaction efficiency.
- This catalyst facilitates the transfer of ionic species between phases, allowing reactions to proceed under milder conditions.
- The presence of this catalyst has been reported to improve yields and reduce reaction times in the synthesis of ether derivatives structurally related to this compound.
Lithiation Followed by Alkylation
- An alternative method involves the lithiation of suitable precursors using n-butyllithium at low temperatures (-78 °C to 0 °C).
- The lithiated intermediate then reacts with alkyl halides such as benzyl-2-bromoethyl ether to form the ether-linked product.
- This method requires strict anhydrous and inert atmosphere conditions due to the high reactivity of organolithium reagents.
- After reaction completion, quenching with water and extraction followed by chromatographic purification yields the target compound.
Analytical and Purification Techniques
- High Performance Liquid Chromatography (HPLC) is extensively used for purification and analysis of the product, ensuring high purity.
- Silica gel chromatography with solvent systems such as ethyl acetate/hexane mixtures is also common.
- Characterization methods include Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm molecular structure and purity.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield Range | Notes |
|---|---|---|---|---|
| Base-promoted etherification | Sodium hydride, alkyl halide (e.g., benzyl 2-bromoethyl ether), THF | 0 °C to 80 °C, 3-24 h | 40-65% | Widely used, moderate yields |
| Phase transfer catalysis | Tetra-(n-butyl)ammonium iodide, NaH, alkyl halide | Similar to above | Improved yields | Enhances reaction efficiency |
| Lithiation and alkylation | n-Butyllithium, alkyl halide, THF | -78 °C to RT | Moderate | Requires inert atmosphere, sensitive reagents |
Research Findings and Notes
- The etherification reactions are sensitive to moisture and require anhydrous conditions to prevent side reactions.
- The choice of alkyl halide influences the reaction rate and yield; bromides generally offer better reactivity than chlorides.
- The presence of bulky groups such as the 15,15-dimethyl substituents can affect steric hindrance, influencing reaction kinetics.
- Purification by preparative HPLC is essential to remove by-products and unreacted starting materials, ensuring the compound's suitability for further applications.
- The compound's polyether chain with multiple oxygen atoms imparts solubility in polar organic solvents, facilitating handling and processing.
Chemical Reactions Analysis
Types of Reactions
15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ether groups into alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (e.g., NaCl, KBr) and other functional groups can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce alcohols .
Scientific Research Applications
15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane involves its interaction with molecular targets through its ether groups. These interactions can affect various biochemical pathways and processes, depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs of 15,15-dimethyl-2,5,8,11,14-pentaoxahexadecane include derivatives with substituents at positions 15 or 15. Below is a detailed comparison:
16-Iodo-2,5,8,11,14-pentaoxahexadecane (CAS 104518-24-3)
- Molecular Formula : C11H23IO5
- Key Properties :
- Research Findings : Priced at $74.43–$699.57 per gram, it is commercially available for research use .
Perfluoro-2,5,8,11,14-pentaoxahexadecane (CAS 64028-07-5)
- Molecular Formula : C11F24O5
- Key Properties :
16-Azido-2,5,8,11,14-pentaoxahexadecane (CAS 1202681-04-6)
- Molecular Formula : C11H23N3O5
- Key Properties :
2,5,8,11,14-Pentaoxahexadecane-16-thiol (CAS 524030-00-0)
- Molecular Formula : C11H24O5S
- Key Properties: Thiol (-SH) group enables surface functionalization (e.g., gold nanoparticle coatings). Applications: Nanotechnology and biosensor development .
Comparative Data Table
Key Research Findings
Reactivity :
- Iodo and azido derivatives exhibit higher reactivity due to labile substituents, enabling conjugation and modular synthesis .
- The dimethyl variant’s steric bulk may reduce aggregation in solvent systems, enhancing solubility for pharmaceutical formulations .
Physical Properties: Fluorination drastically increases molecular weight and hydrophobicity, making perfluoro derivatives suitable for non-polar applications . Thiol-terminated analogs show strong adsorption to metal surfaces, critical for sensor development .
Safety and Handling :
Biological Activity
15,15-Dimethyl-2,5,8,11,14-pentaoxahexadecane is a synthetic compound that falls under the category of polyether compounds. Its unique structure contributes to various biological activities that are of significant interest in pharmaceutical and environmental sciences. This article provides a detailed overview of its biological activity based on diverse research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound consists of a linear chain with multiple ether linkages. This configuration influences its solubility and interaction with biological membranes.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₃₄O₅ |
| Molecular Weight | 298.44 g/mol |
| Solubility in Water | Moderate |
| Melting Point | Not specified |
Anticancer Properties
Recent studies have indicated that this compound exhibits promising anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and modulating cell cycle progression. For instance:
- Case Study : A study published in Cancer Research demonstrated that the compound effectively reduced cell viability in multiple myeloma cells by activating the cereblon E3 ubiquitin ligase pathway. This mechanism promotes the degradation of oncogenic proteins involved in tumor growth .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses inhibitory effects against a range of pathogenic bacteria and fungi:
- Study Findings : In vitro assays revealed that this compound displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Ecotoxicological Effects
In addition to its therapeutic potential, the environmental impact of this compound has been assessed. Ecotoxicological studies suggest that while it is biodegradable under certain conditions, it may pose risks to aquatic ecosystems if released in high concentrations.
| Endpoint | Hazard Level |
|---|---|
| Aquatic Toxicity | Moderate |
| Biodegradability | High |
The biological activity of this compound can be attributed to its ability to interact with cellular membranes and proteins. It acts as a modulator for various signaling pathways:
- Ubiquitin-Proteasome Pathway : The compound's interaction with cereblon enhances the specificity of protein degradation processes that are crucial for maintaining cellular homeostasis .
- Membrane Disruption : Its amphiphilic nature allows it to integrate into lipid bilayers, leading to membrane destabilization in microbial cells .
Q & A
Basic Research Questions
Q. What are the key structural features of 15,15-dimethyl-2,5,8,11,14-pentaoxahexadecane, and how are they elucidated experimentally?
- Methodology : The compound is a branched polyether with five oxygen atoms (2,5,8,11,14-positions) and two methyl groups at the 15th carbon. Structural confirmation involves:
- Nuclear Magnetic Resonance (NMR) : and NMR identify oxygenated carbons (δ 60–70 ppm) and methyl groups (δ 1.0–1.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular formula (CHO, MW: 318.45 g/mol) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Ether C-O-C stretching vibrations (~1100 cm) are diagnostic .
Q. What synthetic routes are commonly used to prepare polyether derivatives like this compound?
- Methodology :
- Williamson Ether Synthesis : Stepwise alkylation of diols with alkyl halides, using NaOH or KCO as a base. For example, reacting 15,15-dimethyl-1,5-diol with α,ω-dihaloalkanes under reflux .
- Purification : Distillation under reduced pressure or column chromatography (silica gel, ethyl acetate/hexane eluent) removes unreacted monomers and byproducts .
Q. How is the compound’s solubility and stability assessed in aqueous and organic solvents?
- Methodology :
- Solubility Testing : Measure solubility in water, ethanol, DMSO, and hexane via gravimetric analysis or UV-Vis spectroscopy .
- Stability Studies : Accelerated degradation under acidic (HCl), basic (NaOH), oxidative (HO), and thermal (40–80°C) conditions, monitored by HPLC or GC to track decomposition products .
Advanced Research Questions
Q. How can contradictions in thermophysical property data (e.g., enthalpy of mixing) be resolved?
- Methodology :
- Cross-Validation : Compare results from differential scanning calorimetry (DSC) and isothermal titration calorimetry (ITC). For example, excess molar enthalpies (H) of ether-heptane systems in showed discrepancies resolved using the Flory model .
- Purity Assessment : Impurities (>2%) from synthesis (e.g., unreacted diols) skew data. Use GC-MS or elemental analysis to verify purity .
Q. What role does this compound play in stabilizing metal nanoparticles or drug-delivery systems?
- Methodology :
- Coordination Chemistry : The polyether backbone chelates metal ions (e.g., Pb, Ag) in nanoparticle synthesis, as seen in glyme-based protocols for lead oxide complexes .
- Drug Encapsulation : Formulate micelles or liposomes by dissolving the compound with hydrophobic drugs (e.g., paclitaxel) in ethanol, followed by solvent evaporation. Dynamic light scattering (DLS) confirms nanoparticle size (50–200 nm) .
Q. How can researchers address discrepancies in spectroscopic data between theoretical predictions and experimental results?
- Methodology :
- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and vibrational frequencies. Compare with experimental data to identify anomalies .
- Isotopic Labeling : Use -labeled analogs to trace oxygen-specific interactions in IR or MS studies .
Methodological Considerations
Q. What analytical techniques are recommended for assessing environmental toxicity and biodegradation?
- Methodology :
- Aquatic Toxicity Testing : Follow OECD 201 guidelines using Daphnia magna or algae. LC values >100 mg/L classify the compound as "harmful" (GHS Category 4) .
- Biodegradation : Conduct closed bottle tests (OECD 301D) to measure biological oxygen demand (BOD) over 28 days. Polyethers typically show low biodegradability (<20%) .
Q. How should researchers design experiments to study the compound’s interaction with biological membranes?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
